1-(4-Methylpiperazin-1-yl)-2-naphthalen-1-ylethanone
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Overview
Description
1-(4-Methylpiperazin-1-yl)-2-naphthalen-1-ylethanone is a chemical compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a naphthalene moiety, which is a fused pair of benzene rings. This combination of structural elements gives the compound unique chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)-2-naphthalen-1-ylethanone typically involves the reaction of 4-methylpiperazine with 2-naphthoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
1-(4-Methylpiperazin-1-yl)-2-naphthalen-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide, triethylamine). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted naphthalene and piperazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-naphthalen-1-ylethanone involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound can interact with neurotransmitter receptors, affecting signal transduction pathways and potentially leading to therapeutic effects in neurological disorders .
Comparison with Similar Compounds
1-(4-Methylpiperazin-1-yl)-2-naphthalen-1-ylethanone can be compared with other similar compounds, such as:
1-(4-Methylpiperazin-1-yl)-2-naphthalen-1-ylmethanol: This compound has a similar structure but features a hydroxyl group instead of a ketone group.
1-(4-Methylpiperazin-1-yl)-2-naphthalen-1-ylpropane: This compound has an additional carbon atom in the side chain, which affects its physical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18-9-11-19(12-10-18)17(20)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKHACCBAXTZGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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